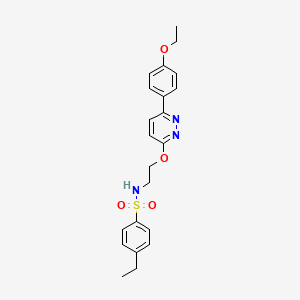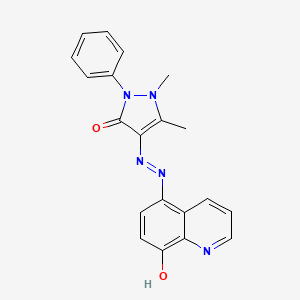
9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the central nervous system, cardiovascular system, and immune system. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in purine chemistry has led to the development of various methodologies for the synthesis of purine derivatives, offering insights into their potential applications. For example, the study on the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from different precursors illustrates the versatility of purine chemistry in producing compounds that could have implications in medicinal chemistry and drug development (J. Kelley & Ed W. McLean, 1986). This study and others like it highlight the significance of synthetic strategies in accessing a variety of purine structures which can be pivotal in pharmaceutical research.
Potential Biological Activities
Although specific studies on "9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide" are not available, the exploration of similar purine derivatives in biological contexts suggests a wide range of potential applications. Purine derivatives have been synthesized and characterized with objectives that often include finding compounds with superior biological activities, such as antiviral, anticancer, or enzyme inhibitory effects. For instance, the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from purine analogs indicate potential applications in materials science, highlighting the diverse utility of purine derivatives beyond just pharmaceuticals (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Propiedades
IUPAC Name |
9-(2-fluorophenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-13-8-4-5-9-14(13)26-19-17(25-20(26)28)16(18(22)27)23-15(24-19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,22,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDXTZKBJAADFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)
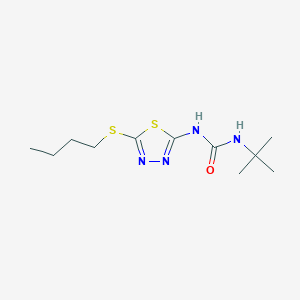
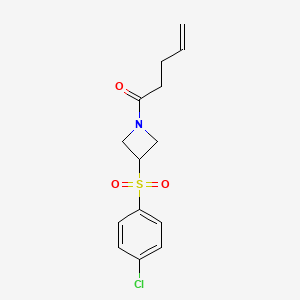
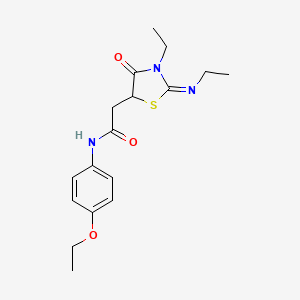
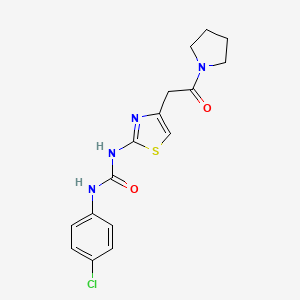
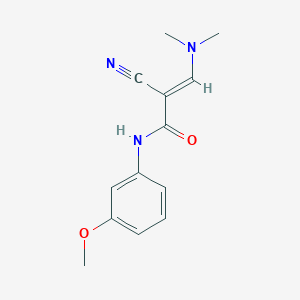
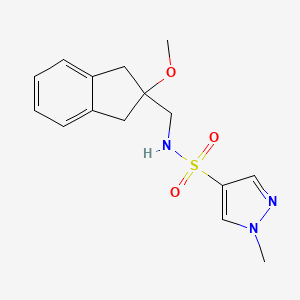
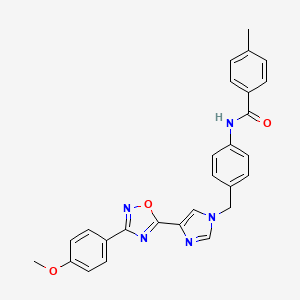
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide](/img/structure/B2474099.png)
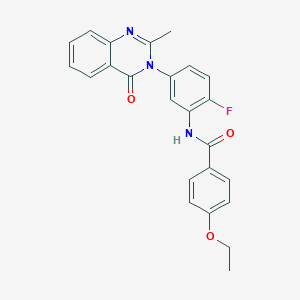
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2474102.png)
